Methyl 2-(4-amino-1-methyl-1H-imidazole-2-carboxamido)acetate
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Overview
Description
Methyl 2-(4-amino-1-methyl-1H-imidazole-2-carboxamido)acetate is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an amino group, a methyl group, and a carboxamido group attached to the imidazole ring, along with a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-amino-1-methyl-1H-imidazole-2-carboxamido)acetate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of Functional Groups: The amino group and the carboxamido group can be introduced through subsequent reactions involving appropriate reagents and conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction rates and product purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-amino-1-methyl-1H-imidazole-2-carboxamido)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxamido group can be reduced to form corresponding amines.
Substitution: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Hydrolysis can be carried out using acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of carboxylic acids.
Scientific Research Applications
Methyl 2-(4-amino-1-methyl-1H-imidazole-2-carboxamido)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-(4-amino-1-methyl-1H-imidazole-2-carboxamido)acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect various biochemical pathways, including those involved in inflammation and microbial growth.
Comparison with Similar Compounds
Methyl 2-(4-amino-1-methyl-1H-imidazole-2-carboxamido)acetate can be compared with other imidazole derivatives:
Properties
Molecular Formula |
C8H12N4O3 |
---|---|
Molecular Weight |
212.21 g/mol |
IUPAC Name |
methyl 2-[(4-amino-1-methylimidazole-2-carbonyl)amino]acetate |
InChI |
InChI=1S/C8H12N4O3/c1-12-4-5(9)11-7(12)8(14)10-3-6(13)15-2/h4H,3,9H2,1-2H3,(H,10,14) |
InChI Key |
QLRYSKSOEBOBCJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1C(=O)NCC(=O)OC)N |
Origin of Product |
United States |
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